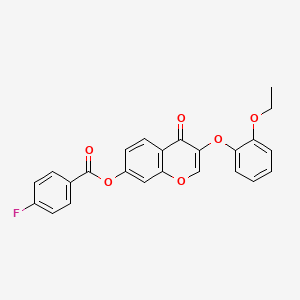

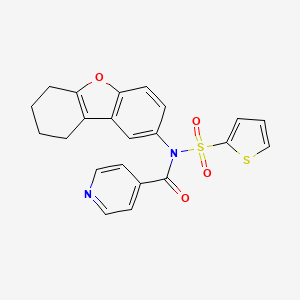

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate" is a chemical entity that appears to be related to the family of chromene compounds. Chromenes are a group of organic compounds with notable properties and diverse applications, particularly in the field of fluorescent probes and pharmaceuticals. Although the specific compound is not directly described in the provided papers, insights can be drawn from related structures and their properties.

Synthesis Analysis

The synthesis of related chromene compounds typically involves multi-step procedures that may include the formation of benzoxazole or benzothiazole derivatives, as seen in the synthesis of fluorescent probes . The synthesis of similar compounds often requires careful control of reaction conditions and the use of specific reagents to achieve the desired product. For example, the synthesis of a triazole-thione derivative involved the reaction of an ethoxyphenyl-triazole-thione with fluorobenzaldehyde in the presence of hydrochloric acid . This suggests that the synthesis of the compound would likely involve similar careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromen ring, which can influence the overall geometry and interactions within the crystal lattice. For instance, in the structure of "2-Oxo-2H-chromen-4-yl 4-methoxybenzoate," the chromen ring and the methoxybenzoate side chain are inclined at a significant dihedral angle, leading to the formation of hydrogen-bonded dimers and tetramers in the crystal . This suggests that the compound "3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate" would also exhibit a complex geometry that could influence its physical properties and reactivity.

Chemical Reactions Analysis

Chromene derivatives can participate in various chemical reactions, often influenced by the substituents attached to the chromene core. The presence of functional groups such as fluorophenol moieties can impart high sensitivity to pH changes and selectivity in metal cation binding, as observed in fluorescent probes . The ethoxy and fluorobenzoate groups in the compound of interest are likely to affect its reactivity, potentially making it suitable for applications in sensing or as a building block in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be quite diverse, depending on their molecular structure. For example, the presence of hydrogen bonds and π-π stacking interactions can significantly influence the crystal packing and stability . The compound "3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate" is expected to have unique properties based on its specific substituents, which could include solubility, melting point, and optical properties. These properties would be critical in determining its suitability for various applications, such as in material science or pharmaceuticals.

Applications De Recherche Scientifique

Antimicrobial Activity

Chromen derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, Tiwari et al. (2018) demonstrated that certain chromen derivatives exhibit potent antibacterial and antifungal activities, highlighting their potential as oral drug candidates due to favorable ADMET profiles. These compounds were non-toxic in nature, as confirmed by in vivo studies, which further supports their potential application in developing new antimicrobial agents (Tiwari et al., 2018).

Fluorescence Applications

Chromen derivatives have also been explored for their fluorescence properties, which could be beneficial in analytical and biological chemistry applications. Mahadevan et al. (2014) synthesized and described the fluorescence efficiency of certain chromen derivatives, which emitted blue light in the region between 450 to 495 nm. These findings suggest potential applications in developing fluorescent markers or probes for biological studies (Mahadevan et al., 2014).

Anticancer Activity

Research has also identified chromen derivatives with anti-proliferative activity against human cancer cells. For example, a study by Venkateswararao et al. (2014) designed and synthesized a family of bis-chromenone derivatives, which showed micromolar level of in vitro anti-proliferative activity. This suggests the potential of chromen derivatives in cancer therapy, specifically in designing anticancer agents based on the bis-chromone scaffold (Venkateswararao et al., 2014).

Antioxidant Properties

Chromen derivatives have been investigated for their antioxidant properties. Stanchev et al. (2009) measured the activity of several 4-hydroxycoumarin derivatives and found that one compound expressed significant scavenger activity. This suggests the potential of chromen derivatives as antioxidants, which could have implications in preventing oxidative stress-related diseases (Stanchev et al., 2009).

Propriétés

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FO6/c1-2-28-19-5-3-4-6-20(19)31-22-14-29-21-13-17(11-12-18(21)23(22)26)30-24(27)15-7-9-16(25)10-8-15/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYAIOXTEBPVMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

![ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2502599.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)

![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)